molecular formula C12H9F3N2O B15339129 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15339129
M. Wt: 254.21 g/mol
InChI Key: VTLHGSCLVAARFW-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine (C₁₂H₉F₃N₂O; MW: 254.21 g/mol) is a pyrimidine derivative characterized by a hydroxyl group at position 2, an o-tolyl (2-methylphenyl) substituent at position 6, and a trifluoromethyl (-CF₃) group at position 4 . The trifluoromethyl group enhances electron-withdrawing properties, stabilizing the pyrimidine ring, while the o-tolyl group introduces steric hindrance due to its ortho-methyl substituent .

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-(2-methylphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C12H9F3N2O/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18)

InChI Key

VTLHGSCLVAARFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Starting from o-tolyl-substituted precursors and trifluoromethylated reagents.

    Catalytic Reactions: Using catalysts to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted pyrimidines, oxidized derivatives, and reduced compounds.

Scientific Research Applications

The search results provide information on pyrimidine compounds and their derivatives, including synthesis methods, crystal structures, and potential applications in medicinal chemistry . However, no search result focuses specifically on the applications of "2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine". Therefore, the following information is a synthesis of the provided search results to address the query in a comprehensive manner.

Pyrimidine Compounds: Overview

Pyrimidines are heterocyclic compounds with a broad range of applications, especially in pharmaceutical and pesticide chemistry . They have demonstrated antifungal, antibacterial, insecticidal, herbicidal, and antiviral properties . Pyrimidine derivatives have been explored as anticancer drugs and possess activity against Mycobacterium tuberculosis .

Key Features of Pyrimidines

  • Heterocyclic structures containing heteroatoms .
  • Useful scaffolds in medicinal chemistry .
  • Potential for creating diverse molecular structures .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis and structure-activity relationship (SAR) of pyrimidines has been reported, indicating their importance as a novel heterocyclic scaffold . The trifluoromethyl group is a preferred group at the 6-position, but phenyl and benzyl groups were tolerated . The 2-pyridyl group was required for activity .

Example Synthesis of Pyrimidine Derivatives

  • The reaction of starting materials with ethyl 4-hydroxybenzoate .
  • Reacting samples for 2–3 h at room temperature .
  • Recrystallization from ethanol to yield the product .

Applications in Medicinal Chemistry

Pyrimidine derivatives have applications as antifungal, antibacterial, insecticidal, herbicidal, and antiviral agents . They can be used to treat diseases such as cancer and HIV . Pyrimidine derivatives have demonstrated activity against replicating M. tuberculosis bacilli in vitro .

Pharmaceutical Compositions

Pharmaceutical compositions can be prepared comprising a pharmaceutically acceptable excipient and one or more of the solvated crystal forms . These compositions can be used to increase oxygen affinity of hemoglobin S in a subject, and for treating oxygen deficiency associated with sickle cell anemia .

Anticancer Drug Discovery

Pyrimidines have been studied for anticancer drug discovery research . Pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives have been designed and synthesized . Compound 14 induced apoptosis by 41.55%, which was 22 times more than the standard control .

Data Table: DNA Content Analysis of Compound 14

Compound%G0-G1%S%G2/M%Pre-G1Comment
Control/HCT49.5138.1112.381.85
Compound 14/HCT57.0431.1511.8141.55Cell growth arrest at G1

Crystalline Polymorphs

The invention provides for a pharmaceutical composition comprising a pharmaceutically acceptable excipient and one or more of the solvated crystal forms provided herein . The invention also provides a method of preparing the solvated crystal forms provided herein .

Solvents for Crystallization

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific interactions with molecular targets. It may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Affecting signal transduction pathways.

    Modulation of Gene Expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly impacts chemical reactivity and biological interactions:

  • Hydroxy vs. Mercapto : Replacing the hydroxyl group with a mercapto (-SH) group, as in 2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine (C₁₂H₉F₃N₂S; MW: 270.28 g/mol), increases molecular weight and alters polarity. Mercapto derivatives may exhibit enhanced nucleophilic reactivity and metal-binding capacity .
  • Hydroxy vs.

Substituent Variations at Position 6

The 6-position aromatic substituent influences steric and electronic properties:

  • o-Tolyl vs. m-Tolyl : 2-Hydroxy-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine (C₁₂H₉F₃N₂O; MW: 254.21 g/mol) retains the methyl group but at the meta position, reducing steric hindrance compared to the ortho isomer. This may enhance substrate accessibility in catalytic or binding applications .
  • o-Tolyl vs. Pyridyl : Replacing the phenyl ring with a pyridine moiety, as in 2-Hydroxy-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine (C₁₀H₆F₃N₃O; MW: 241.17 g/mol), introduces a nitrogen atom, altering electronic distribution and enabling coordination with transition metals .
  • o-Tolyl vs.

Substituent Variations at Position 4

The trifluoromethyl group at position 4 is a common feature, but analogs with alternative substituents exist:

  • Trifluoromethyl vs. Methyl : 2-Hydroxy-6-(o-tolyl)-4-methylpyrimidine (C₁₂H₁₂N₂O; MW: 200.24 g/mol) lacks the electron-withdrawing -CF₃ group, leading to reduced ring stability and altered reactivity in electrophilic substitutions .

Structural and Functional Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine C₁₂H₉F₃N₂O 2-OH, 6-o-tolyl, 4-CF₃ 254.21 High steric hindrance; potential drug intermediate
2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine C₁₂H₉F₃N₂S 2-SH, 6-m-tolyl, 4-CF₃ 270.28 Enhanced nucleophilicity; metal coordination
2-Amino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine C₁₂H₁₀F₃N₃ 2-NH₂, 6-o-tolyl, 4-CF₃ 253.23 Improved solubility; H-bond donor
2-Hydroxy-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine C₁₀H₆F₃N₃O 2-OH, 6-pyridin-4-yl, 4-CF₃ 241.17 Metal coordination; catalytic applications
4-Hydroxy-2-(trifluoromethyl)pyrimidine C₅H₃F₃N₂O 4-OH, 2-CF₃ 164.09 Smaller size; higher polarity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Hydroxy-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine?

  • Methodology : Synthesis typically involves condensation reactions between o-tolyl-substituted precursors and trifluoromethylating agents. For example, analogous routes for related pyrimidines use 4-chloro-6-methylpyrimidine intermediates reacted with trifluoromethyl iodide under basic conditions (e.g., potassium carbonate) . Multi-step protocols may include protecting/deprotecting hydroxyl groups to avoid side reactions, as seen in glycine-functionalized pyrimidines .
  • Key Considerations : Optimize reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the structural purity of this compound?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., 1^1H NMR for o-tolyl protons, 19^{19}F NMR for CF3_3 groups) and Mass Spectrometry (MS) for molecular weight validation. X-ray crystallography, as applied to similar pyrimidinones, resolves tautomeric forms and crystallinity .
  • Validation : Compare experimental spectral data with NIST Chemistry WebBook entries for analogous trifluoromethylpyrimidines .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–9) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Analyze degradation products via HPLC-MS. Thermo Scientific data for related hydroxy-trifluoromethylpyrimidines suggest storage at ambient temperatures in inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods predict the tautomeric behavior of this compound?

  • Methodology : Perform density functional theory (DFT) calculations to compare the energy of keto-enol tautomers. Studies on 2-thiouracil derivatives demonstrate that electron-withdrawing groups (e.g., CF3_3) stabilize the keto form . Validate predictions with experimental 1^1H NMR chemical shifts (e.g., absence of enolic protons).
  • Tools : Software packages like Gaussian or ORCA for quantum mechanical modeling.

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Test across a wider concentration range (nM–mM) to identify non-linear effects.
  • Target-Specific Assays : Use surface plasmon resonance (SPR) to measure binding kinetics with suspected targets (e.g., enzymes or receptors) .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine) to isolate substituent-specific effects .

Q. How can researchers optimize reaction conditions for regioselective functionalization of the pyrimidine ring?

  • Methodology :

  • Directing Groups : Introduce temporary substituents (e.g., amino or nitro groups) to steer electrophilic substitution at C-5 or C-6 positions.
  • Catalytic Systems : Palladium or copper catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at electron-deficient positions adjacent to CF3_3 .

Q. What experimental designs mitigate challenges in studying its interactions with biomolecules?

  • Methodology :

  • Fluorescence Quenching Assays : Track binding to proteins (e.g., BSA) via tryptophan fluorescence changes.
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers or DNA using AMBER or GROMACS .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes.

Data Analysis & Validation

Q. How should researchers address discrepancies in spectral data between synthesized batches?

  • Troubleshooting Steps :

Purity Assessment : Re-crystallize the compound and re-analyze via HPLC (>95% purity threshold).

Isotopic Pattern Analysis : Use high-resolution MS to detect trace impurities (e.g., chloride adducts or solvent residues) .

Collaborative Validation : Cross-check NMR assignments with independent labs or databases like PubChem .

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